molecular formula C14H18N2O2 B2897195 [3-(Cyclopropylmethoxy)-1-pyrrolidinyl](4-pyridyl)methanone CAS No. 1795295-57-6

[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](4-pyridyl)methanone

Cat. No. B2897195
CAS RN: 1795295-57-6
M. Wt: 246.31
InChI Key: GWAWGAHRHMBKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is a chemical compound with the linear formula C9H17O1N1 . It is a solid substance and its SMILES string is C1 (COCC2CC2)CNCC1 . The InChI key for this compound is VILQGKAIDWXNGU-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” can be represented by the InChI string 1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 . This indicates that the compound contains a cyclopropyl group attached to a methoxy group, which is further attached to a pyrrolidine ring.


Physical And Chemical Properties Analysis

“3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is a solid substance . The compound has a molecular weight of 141.21 and is stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .

Scientific Research Applications

Stereospecific Synthesis of Pyrrolidines

Research demonstrates a method for enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition involving sugar-derived enones and stabilized azomethine ylides. This process showcases the compound's utility in achieving highly diastereo- and regioselective cycloadditions, producing pyrrolidines with defined stereochemistry. This stereospecific synthesis is crucial for developing pharmaceuticals and complex organic molecules (Oliveira Udry et al., 2014).

Mechanism of Inhibition in Biochemical Reactions

Another study highlights the role of cyclopropane-derived inhibitors, including cyclopropylmethanol, in the inactivation of methanol dehydrogenase (MDH). This work provides insights into the interaction mechanisms of similar compounds with enzymes, contributing valuable knowledge to the field of enzyme inhibition and potential therapeutic applications (Frank et al., 1989).

Molecular Structure and Electronic Properties

Theoretical investigations on pyridylindolizine derivatives, including molecular modeling and comparison with experimental data, shed light on the electronic properties and structural analysis of related compounds. This research aids in understanding the molecular interactions and properties essential for designing drugs and materials with specific electronic characteristics (Cojocaru et al., 2013).

Synthesis of Medicinal Compounds

A study focusing on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones discusses the application in preparing agrochemicals or medicinal compounds. The transformation of N-substituted pyrrolidinones into valuable adducts highlights the compound's significance in synthetic organic chemistry and potential pharmaceutical applications (Ghelfi et al., 2003).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of a related compound, showcasing the importance of X-ray diffraction (XRD) studies in determining the structural aspects of such compounds. This work is fundamental in the field of crystallography and material science, offering a basis for understanding the molecular architecture and its implications on physical and chemical properties (Lakshminarayana et al., 2009).

These studies collectively underscore the versatility and applicability of “3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” and related compounds in various scientific domains, from synthetic chemistry to biochemical research. The insights provided by these research efforts pave the way for further exploration and utilization in developing new synthetic routes, understanding molecular behavior, and designing novel therapeutic agents.

Mechanism of Action

The mechanism of action of “3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is not clear from the available information. Pyrrolidine derivatives are known to have various biological activities, but the specific action of this compound is not mentioned in the sources .

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal, indicating it is very toxic to the skin . The safety information includes several precautionary statements such as P262, P264, P280, P302 + P352 + P310, P361 + P364, and P405 .

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(12-3-6-15-7-4-12)16-8-5-13(9-16)18-10-11-1-2-11/h3-4,6-7,11,13H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWGAHRHMBKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.